1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves several steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with piperidine under basic conditions, followed by the addition of a methyl group to the pyridine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
6-(Piperidin-1-yl)pyridin-3-ylboronic acid: This compound shares a similar pyridine and piperidine structure but differs in its functional groups and applications.
1-(3-Pyridinyl)-2-propanone: This compound has a similar pyridine ring but lacks the piperidine moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-13(17)12-9-11(2)14(15-10-12)16-7-5-4-6-8-16/h9-10H,3-8H2,1-2H3 |
InChI Key |
VUVXPOWPWLQRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCCCC2 |
Origin of Product |
United States |
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